1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-

Description

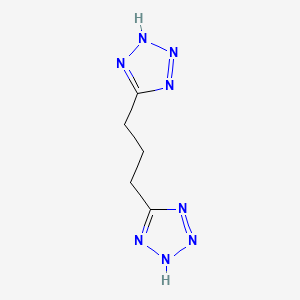

The compound 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, also referred to as 1,3-bis(1H-tetrazol-5-yl)propane, is a notable example of a bis-tetrazole architecture where two tetrazole rings are connected by a flexible three-carbon propane (B168953) linker. This structural feature imparts a unique combination of properties that makes it a valuable building block in various fields of chemical science.

Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom, are of considerable importance in modern chemistry. nih.gov They are recognized as bioisosteres of carboxylic acids and cis-amide bonds, finding extensive application in medicinal chemistry for the design of new therapeutic agents. nih.govd-nb.info The high nitrogen content and inherent stability of the tetrazole ring also make these compounds valuable in materials science. researchgate.net

Research into bridged bis-tetrazoles has evolved significantly, driven by the quest for new materials with tailored properties. Early interest was often focused on their potential as energetic materials, owing to their high nitrogen content and the energetic nature of the N-N and C-N bonds within the tetrazole ring. researchgate.netresearchgate.net The decomposition of these materials often leads to the formation of nitrogen gas, a relatively environmentally benign byproduct. researchgate.net

More recently, the focus has broadened to include their role as ligands in coordination chemistry. The ability of the tetrazole ring's nitrogen atoms to coordinate with metal ions has led to the synthesis of a wide array of coordination polymers with interesting structural motifs and properties, including magnetic and luminescent materials. researchgate.netrsc.org The length and flexibility of the bridging group, such as the propane linker in 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, are critical design elements that allow for the fine-tuning of the resulting coordination network's dimensionality and porosity.

The primary research imperatives for 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- center on its synthesis, characterization, and exploration of its applications as a versatile chemical building block. While direct and extensive research on this specific parent compound is still developing, studies on its derivatives provide significant insights.

A key area of investigation is its use as a precursor in the synthesis of more complex molecules. For instance, the N-methylated derivative, 1,3-bis(1-methyl-1H-tetrazol-5-yl)propane (bmtp), has been synthesized from 1,3-bis(1H-tetrazol-5-yl)propane and utilized to create one- and two-dimensional coordination polymers with copper(II) chloride. researchgate.net This highlights the role of the parent compound as a foundational element for constructing advanced materials.

The flexible propane linker in 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- is a defining characteristic. This flexibility allows it to adopt various conformations, which is particularly advantageous in the construction of porous MOFs with tunable pore sizes. This contrasts with more rigid linkers, such as phenylene groups, which tend to form less dynamic structures. The thermal stability of propane-linked bis-tetrazoles, with decomposition temperatures reported to be above 250°C, further enhances their suitability for applications requiring robust materials.

Furthermore, research is directed towards understanding its coordination behavior with a range of metal ions. The ability of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- to form stable complexes with alkaline earth metals has been noted, opening avenues for its use in the design of novel inorganic-organic hybrid materials.

Detailed research findings on derivatives of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- provide valuable data points for understanding the potential of the parent compound. For example, the synthesis of 1,3-bis[5-(2-pyridyl)-1H-tetrazol-1-yl]propane involves the reaction of 5-(2-pyridyl)tetrazole with 1,3-dibromopropane. nih.gov The resulting molecule acts as a multidentate ligand, forming a U-like conformation. nih.gov

Interactive Data Table: Properties of a Propane-Bridged Bis-tetrazole Derivative

| Property | Value | Compound |

| Molecular Formula | C₁₅H₁₄N₁₀ | 1,3-bis[5-(2-pyridyl)-1H-tetrazol-1-yl]propane |

| Molecular Weight | 334.36 g/mol | 1,3-bis[5-(2-pyridyl)-1H-tetrazol-1-yl]propane |

| Crystal System | Monoclinic | 1,3-bis[5-(2-pyridyl)-1H-tetrazol-1-yl]propane |

| Conformation | U-like | 1,3-bis[5-(2-pyridyl)-1H-tetrazol-1-yl]propane |

The synthesis of such derivatives often involves the separation of regioisomers due to the different possible N-alkylation sites on the tetrazole ring. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-[3-(2H-tetrazol-5-yl)propyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N8/c1(2-4-6-10-11-7-4)3-5-8-12-13-9-5/h1-3H2,(H,6,7,10,11)(H,8,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDFUHKAFFDSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280767 | |

| Record name | 5,5′-(1,3-Propanediyl)bis[1H-tetrazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26670-17-7 | |

| Record name | 5,5′-(1,3-Propanediyl)bis[1H-tetrazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26670-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5′-(1,3-Propanediyl)bis[1H-tetrazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Tetrazole, 5,5 1,3 Propanediyl Bis and Its Derivatives

Strategic Design of Precursors and Building Blocks

The synthesis of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- is fundamentally based on the careful selection of precursors that contain the necessary structural components. The core strategy involves a bifunctional starting material that allows for the simultaneous or sequential formation of two tetrazole rings linked by a specific spacer.

The primary building blocks for this target molecule are:

A Dinitrile Precursor: For 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, the logical precursor is pentanedinitrile (also known as glutaronitrile). This molecule provides the three-carbon propane (B168953) bridge (-CH₂CH₂CH₂-) and the two nitrile groups (-C≡N) required for the formation of the bis-tetrazole structure. The choice of dinitrile is critical as the length and nature of the alkyl chain determine the spacing and properties of the final bis-tetrazole compound. researchgate.net

An Azide (B81097) Source: The most common and direct source of the four nitrogen atoms required for the tetrazole ring is an azide salt, typically sodium azide (NaN₃). youtube.com In some methodologies, organosilyl azides like trimethylsilyl (B98337) azide (TMSN₃) are used as they can be safer and more soluble in organic solvents. nih.gov

[3+2] Cycloaddition Approaches for Bis-tetrazole Formation

The most proficient and widely adopted route for the synthesis of 5-substituted 1H-tetrazoles, including bis-tetrazole derivatives, is the [3+2] cycloaddition of an azide with an organic nitrile. nih.govacs.org This reaction, often categorized under the umbrella of "click chemistry," involves the combination of a 3-atom dipole (the azide ion) and a 2-atom component (the nitrile group) to form the stable, five-membered aromatic tetrazole ring. nih.govnih.gov For a precursor like pentanedinitrile, the reaction proceeds at both nitrile ends to yield the bis-tetrazole structure. researchgate.net

The fundamental reaction involves the addition of an azide anion to the electrophilic carbon of a nitrile group. youtube.com The reaction mechanism is generally understood to begin with the activation of the nitrile, making it more susceptible to nucleophilic attack. youtube.com An azide anion then attacks the nitrile carbon, leading to a linear intermediate which subsequently cyclizes to form the tetrazolate anion. acs.orgyoutube.com Final protonation yields the 1H-tetrazole ring. youtube.com

While this reaction can be performed with heat in a polar aprotic solvent like dimethylformamide (DMF), it often requires high temperatures and long reaction times and can be associated with safety risks when using hydrazoic acid. nih.gov To overcome these limitations, various catalytic systems have been developed to facilitate the reaction under milder conditions. acs.org

To minimize the high activation barrier and improve the efficiency of the [3+2] cycloaddition, a wide range of homogeneous and heterogeneous catalysts have been developed. acs.org These catalysts play a crucial role in activating the nitrile group, thereby enabling the reaction to proceed with greater speed and under more environmentally friendly conditions. scispace.comacs.org

Heterogeneous catalysts are highly valued for their stability, reusability, and ease of separation from the reaction mixture. researchgate.netnih.gov Silica-supported catalysts have proven particularly effective.

Stannous chloride supported on silica (B1680970) nanoparticles (SnCl₂-nano-SiO₂) has been demonstrated as an efficient and recyclable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. researchgate.netbohrium.com The catalyst is prepared by suspending silica nanoparticles with SnCl₂. bohrium.com Research shows that SnCl₂-nano-SiO₂ is more efficient than homogeneous SnCl₂ and other tin catalysts, requiring lower catalyst loading and milder conditions. bohrium.com It is broadly applicable to aliphatic and aromatic nitriles and can be reused multiple times with minimal loss of activity. researchgate.netbohrium.com

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SnCl₂-nano-SiO₂ | 5 | 100 | 4 | 95 |

| SnCl₂ | 10 | 120 | 6 | 90 |

| SnCl₄ | 10 | 120 | 6 | 85 |

| Me₂SnCl₂ | 10 | 120 | 6 | 82 |

| SnI₄ | 10 | 120 | 6 | 80 |

Other notable heterogeneous catalysts include silica sulfuric acid , which provides an acidic solid support to promote the cycloaddition, and various metal-functionalized magnetic nanoparticles that allow for easy magnetic separation and recycling. nih.govnih.govnih.govrsc.org

Lewis acids are among the most common catalysts for tetrazole synthesis, functioning by coordinating to the nitrogen atom of the nitrile group. elsevierpure.com This coordination increases the electrophilicity of the nitrile carbon, thereby activating it for attack by the azide anion. acs.orgyoutube.com

A variety of Lewis acids have been successfully employed, with their effectiveness often correlating with their acid strength. elsevierpure.com

Zinc chloride (ZnCl₂) is a frequently used, cost-effective Lewis acid catalyst for this transformation. researchgate.net

Stronger Lewis acids such as aluminum chloride (AlCl₃) have been shown to be highly effective, even when supported on a polymer like polystyrene for easier handling and recovery. elsevierpure.comrsc.org

Lanthanide triflates, such as ytterbium(III) triflate (Yb(OTf)₃) , are also powerful catalysts for this reaction. researchgate.net

The choice of Lewis acid can significantly impact reaction conditions and yields, allowing for optimization based on the specific dinitrile substrate.

| Lewis Acid Catalyst | Typical Solvent | Key Advantage |

|---|---|---|

| ZnCl₂ | DMF | Cost-effective and widely available. researchgate.net |

| AlCl₃ (Polystyrene-bound) | Solvent-free | High catalytic activity and potential for recovery. elsevierpure.comrsc.org |

| InCl₃ | DMF/Water | Effective in aqueous media. |

| Yb(OTf)₃ | DMF | Highly active catalyst, effective at low loadings. researchgate.net |

In the push for greener and more sustainable chemical processes, organocatalysis has emerged as a powerful alternative to metal-based systems. scispace.comL-proline , a naturally occurring amino acid, has been identified as a highly efficient, inexpensive, and environmentally benign organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. scispace.comorganic-chemistry.orgresearchgate.net

The proposed mechanism suggests that the carboxylic acid group of L-proline activates the nitrile through hydrogen bonding, while the amine group may interact with the azide, facilitating the cycloaddition. organic-chemistry.org This metal-free protocol offers numerous advantages, including mild reaction conditions, short reaction times, simple workup procedures, and excellent yields across a broad range of substrates. scispace.comorganic-chemistry.org Optimal conditions have been reported as 30 mol% of L-proline in DMF at 110°C, achieving high yields in as little as one to two hours. organic-chemistry.org

| Substrate (Aryl Nitrile) | Time (h) | Yield (%) |

|---|---|---|

| Benzonitrile | 1.0 | 96 |

| 4-Chlorobenzonitrile | 1.0 | 94 |

| 4-Methylbenzonitrile | 1.5 | 95 |

| 4-Methoxybenzonitrile | 1.5 | 92 |

| 2-Naphthonitrile | 1.5 | 93 |

The versatility and efficiency of these catalytic systems provide a robust toolbox for the synthesis of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- and its derivatives, enabling the production of these valuable compounds through increasingly sophisticated and sustainable methods.

Catalytic Systems in Bis-tetrazole Synthesis

Palladium/Copper Cocatalytic Systems

The functionalization of tetrazole rings through direct C-H activation represents a powerful and atom-economical synthetic strategy. Palladium/Copper (Pd/Cu) cocatalytic systems have emerged as highly effective for the direct arylation of heterocycles, a methodology whose principles can be extended to the synthesis of complex tetrazole derivatives. researchgate.netorganic-chemistry.org A mild C-H arylation of 1-substituted tetrazoles to produce 5-aryl tetrazoles has been developed using a Pd/Cu co-catalytic system with aryl bromides, a method that notably avoids the late-stage use of potentially hazardous azides. researchgate.net

The synergy between palladium and copper is critical for the high efficiency of these systems. organic-chemistry.org Typically, the palladium catalyst facilitates the cross-coupling, while the copper cocatalyst plays a crucial role in activating the C-H bond of the heterocycle. organic-chemistry.org One proposed mechanism suggests that a copper-ligand complex, such as Cu(Xantphos)I, coordinates to the heteroarene, which lowers the pKa of the adjacent C-H bond. This facilitates deprotonation and subsequent transmetalation steps, enabling the coupling to proceed under mild conditions with low catalyst loadings. organic-chemistry.org This cooperative catalysis allows for the coupling of a wide array of heterocycles with various aryl halides. organic-chemistry.orgrsc.org

Table 1: Representative Palladium/Copper Cocatalytic System for Heteroarene Arylation This table illustrates a general system for direct arylation, highlighting the key components and conditions.

| Component | Example | Molar Ratio (mol%) | Role | Reference |

| Palladium Catalyst | PXPd Complex | 0.25 | Primary cross-coupling catalyst | organic-chemistry.org |

| Copper Cocatalyst | Cu(Xantphos)I | 1.0 | C-H bond activation | organic-chemistry.org |

| Base | K3PO4 | - | Deprotonation | organic-chemistry.org |

| Solvent | Toluene/DMA | - | Reaction medium | organic-chemistry.org |

| Temperature | 100°C | - | - | organic-chemistry.org |

| Time | 18 hours | - | - | organic-chemistry.org |

Catalyst-Free Synthesis Protocols

The development of catalyst-free synthetic routes aligns with the principles of green chemistry by reducing chemical waste and avoiding potentially toxic or expensive metal catalysts. For the synthesis of bis-tetrazole structures, catalyst-free multi-component reactions have proven particularly effective. nih.gov

A notable example is the catalyst-free Ugi-azide repetitive process for preparing novel bis-1,5-disubstituted-1H-tetrazoles. nih.gov This one-pot procedure involves the sequential reaction of one equivalent of a primary amine with two equivalents each of an aldehyde, an isocyanide, and azidotrimethylsilane (B126382) (TMSN3). nih.gov The reactions proceed smoothly in methanol (B129727) at room temperature or under mild microwave heating to afford the desired bis-tetrazole products in excellent yields, demonstrating the efficiency of the catalyst-free approach. nih.gov The absence of a catalyst simplifies the reaction setup and purification process, making it an attractive method for synthesizing these complex molecules. nih.gov

Table 2: Catalyst-Free Synthesis of bis-1,5-Disubstituted-1H-Tetrazoles Data adapted from a study on Ugi-azide repetitive processes. nih.gov

| Amine (1 equiv.) | Aldehyde (2 equiv.) | Isocyanide (2 equiv.) | Conditions | Yield (%) |

| tert-Butylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | Room Temp, 7h | 95 |

| 4-Methoxyphenethylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | Room Temp, 7h | 92 |

| 3,4-Dimethoxyphenethylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | Room Temp, 7h | 90 |

| 3,4-Dimethoxyphenethylamine | Paraformaldehyde | Cyclohexyl isocyanide | Room Temp, 7h | 88 |

| 3,4-Dimethoxyphenethylamine | Acetaldehyde | Cyclohexyl isocyanide | MW, 45°C, 15 min | 80 |

Multi-component Reaction Pathways (e.g., Ugi-Azide Reaction)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.gov The Ugi-azide four-component reaction (UA-4CR) is a prominent MCR for synthesizing 1,5-disubstituted 1H-tetrazoles (1,5-DS-1H-Ts). beilstein-journals.orgnih.gov This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source (commonly TMSN3 or hydrazoic acid), which converge to form the tetrazole ring with high regioselectivity. beilstein-journals.orgnih.govsciforum.net

The Ugi-azide reaction is particularly valuable for creating molecular diversity and has been adapted for the synthesis of complex structures, including bis-tetrazoles. nih.govresearchgate.net A repetitive Ugi-azide process allows for the one-pot synthesis of bis-1,5-DS-1H-T derivatives from a single amine core, two equivalents of an aldehyde, two equivalents of an isocyanide, and two equivalents of an azide. nih.gov The adducts from Ugi-azide reactions can also serve as versatile intermediates for subsequent transformations, such as intramolecular Heck reactions, to build even more complex heterocyclic systems. beilstein-journals.orgnih.gov The reaction proceeds under mild conditions and often gives high to excellent yields, making it a cornerstone of modern tetrazole synthesis. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Route Development

Adherence to green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and enhance safety. rsc.org In tetrazole synthesis, this involves several key strategies:

Use of Greener Solvents: Traditional solvents like dimethylformamide (DMF) are being replaced with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). jchr.orgresearchgate.netnih.gov

Catalyst Innovation: There is a shift from hazardous homogeneous catalysts (e.g., heavy metals) and stoichiometric Lewis acids to safer, more sustainable alternatives. organic-chemistry.org This includes the use of reusable heterogeneous catalysts like zeolites, nanomaterials, and organocatalysts such as L-proline. rsc.orgorganic-chemistry.orgrsc.org Magnetic nanocatalysts are particularly advantageous as they can be easily recovered using an external magnet and reused for multiple cycles without significant loss of activity. nih.govrsc.org

Energy Efficiency: Methods that reduce energy consumption, such as catalyst-free reactions at room temperature or the use of ultrasound irradiation, are being explored. nih.govsciforum.netresearchgate.net Ultrasound-assisted synthesis can accelerate reaction rates under solvent-free conditions. sciforum.net

Waste Prevention: One-pot reactions and MCRs, like the Ugi-azide process, improve atom economy and reduce the number of workup and purification steps, thereby minimizing waste generation. rsc.orgdntb.gov.ua

Table 3: Comparison of Green Synthetic Methods for Tetrazoles

| Method/Catalyst | Solvent | Key Green Advantage | Reference |

| Copper (II) Complex | DMSO / Green Solvents | Reduces risks, improved efficiency | jchr.org |

| Fe3O4@PMO–ICS–ZnO | Ethanol / Water | Recyclable magnetic nanocatalyst, avoids DMF | nih.gov |

| Natrolite Zeolite | Solvent-free | Reusable, heterogeneous, waste prevention | rsc.org |

| L-proline | DMF | Inexpensive, non-toxic organocatalyst | organic-chemistry.org |

| Ultrasound | Solvent-free | Energy efficient, fast reaction times | sciforum.net |

| Catalyst-free Ugi-azide | Methanol | No catalyst needed, simplified workup | nih.gov |

Regioselective Synthesis and Isomer Control in Tetrazole Formation

A significant challenge in the synthesis of substituted tetrazoles is controlling regioselectivity. When a 5-substituted 1H-tetrazole is N-functionalized, the reaction can yield two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. rsc.orgrsc.org Controlling the formation of the desired isomer is critical for the molecule's intended application.

Historically, steric hindrance of the electrophile was considered the primary factor governing regioselectivity. rsc.org However, recent studies have revealed a more nuanced picture. The regiochemical outcome is highly dependent on the reaction mechanism. rsc.orgrsc.org

SN2-type reactions: Less hindered electrophiles that react via a second-order nucleophilic substitution (SN2) mechanism tend to favor the formation of the 2,5-disubstituted isomer. rsc.orgrsc.org

SN1-type reactions: Bulky electrophiles that form a transient carbocation and react via a first-order (SN1) mechanism can lead to preferential formation of the 1,5-disubstituted isomer, although mixtures are common. rsc.orgrsc.org

This deeper understanding allows for a more rational design of synthetic routes to access specific isomers. researchgate.netrsc.org In contrast to post-synthesis functionalization, certain synthetic methods offer inherent regiocontrol. For instance, the Ugi-azide multi-component reaction is highly regioselective, exclusively producing 1,5-disubstituted tetrazoles. nih.govsciforum.net This makes MCRs a preferred pathway when the 1,5-isomer is the desired product.

Scalability Considerations for Industrial and Research Applications

The transition of a synthetic protocol from the laboratory bench to industrial-scale production presents numerous challenges, with safety and efficiency being paramount. For tetrazole synthesis, the primary safety hazard is the potential generation of explosive and toxic hydrazoic acid (HN3), especially in the presence of Brønsted acids or when using excess azide salts. mit.edu

Continuous Flow Microreactors: A transformative solution to the scalability and safety issues of tetrazole synthesis is the use of continuous flow technology. mit.edu In a flow reactor, only small volumes of the reaction mixture are exposed to the reaction conditions at any given time, which significantly mitigates the risks associated with hazardous intermediates like HN3. mit.edu This format allows for the use of reaction conditions, such as very high temperatures (e.g., 190°C), that are unsafe in large-scale batch reactors. mit.edu These elevated temperatures can dramatically shorten reaction times and improve yields, making the process highly efficient. mit.edu

Other Scalability Factors:

Catalyst Reusability: For catalytic processes, the ability to recycle the catalyst is crucial for economic viability on an industrial scale. Heterogeneous catalysts, especially magnetic nanocatalysts, are advantageous as they can be easily recovered and reused. nih.govrsc.org

Process Optimization: Developing robust batch processes that can be scaled to gram beilstein-journals.org or even multi-kilogram amounts is also vital. researchgate.net This often involves optimizing reaction conditions to maximize yield and minimize side products.

Green Chemistry: Implementing green principles, such as using safer solvents and minimizing waste, not only benefits the environment but can also lead to more cost-effective and scalable industrial processes. jchr.org

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of Tetrazoles

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Safety | Higher risk of HN3 accumulation and explosion | Minimized risk due to small reaction volume | mit.edu |

| Heat Transfer | Limited, potential for thermal runaways | Excellent, precise temperature control | mit.edu |

| Operating Temperature | Limited by safety concerns | High temperatures (e.g., 190°C) are feasible | mit.edu |

| Reaction Time | Often long (many hours to days) | Significantly shorter (minutes to hours) | mit.edu |

| Scalability | Scaling up can be complex and hazardous | Readily scalable by running the system for longer | mit.edu |

| Productivity | Can be lower due to longer cycles | High throughput and productivity | mit.edu |

Applications in Advanced Materials Science: Beyond Basic Properties

Polymer Chemistry and Macromolecular Engineering

Bis-tetrazoles as Monomers for Nitrogen-Rich Polymers

Bis-tetrazoles, including 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, serve as essential monomers for the synthesis of nitrogen-rich polymers. d-nb.infoconicet.gov.ar These polymers are of significant interest due to their high nitrogen content, which imparts unique properties such as high thermal stability and high heats of formation. nih.govnih.gov The tetrazole ring is a key functional group in the chemistry of high-energy materials and is increasingly used in the development of energetic polymers. nih.govresearchgate.netresearchgate.net The incorporation of bis-tetrazole units into a polymer backbone creates materials with a high density of nitrogen, a desirable characteristic for applications in high-energy density materials (HEDMs). nih.gov The resulting polymers, often referred to as poly(tetrazoles) or polyvinyltetrazoles, derive their energy from the high positive heat of formation associated with the polynitrogen tetrazole ring. nih.govgoogle.com

Research has focused on synthesizing these polymers through various methods, including the conversion of polyacrylonitrile (B21495), to create polyvinyltetrazole (PVT), which has shown potential as an energetic material. researchgate.netazaruniv.ac.ir The general strategy involves linking tetrazole units to create a polymeric structure that is thermally stable and has a high nitrogen content, often exceeding 50%. azaruniv.ac.irlookchem.com These characteristics make such polymers candidates for environmentally friendly propellants and insensitive explosives, as their decomposition products are predominantly nitrogen gas. nih.govlookchem.com

Controlled Polymerization Techniques (e.g., RAFT, Thiol-Ene Polymerization)

To precisely control the architecture and molecular weight of tetrazole-containing polymers, advanced polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for creating well-defined polymers with complex architectures and low polydispersity. sigmaaldrich.comspecificpolymers.comwikipedia.orgsigmaaldrich.com The RAFT process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of block, graft, and star polymers with predetermined molecular weights. sigmaaldrich.comsigmaaldrich.com This technique is compatible with a wide variety of monomers, making it suitable for creating tailored tetrazole-based polymers. wikipedia.org

Thiol-ene polymerization has emerged as another highly efficient method, particularly for synthesizing tetrazole-decorated polymers. d-nb.infoscispace.com This light-induced reaction proceeds via a radical-mediated step-growth mechanism, offering excellent control and high yields. d-nb.infobeilstein-journals.org Researchers have successfully used photo-initiated thiol-ene polyaddition to create novel polymers from bis-1,5-disubstituted-1H-tetrazole decorated α,ω-diene monomers and various dithiol derivatives. d-nb.info This approach is valued for its efficiency and ability to produce high molecular weight polymers under mild conditions, paving the way for functional materials with tailored properties. d-nb.inforesearchgate.net

Synthesis of Tetrazole-Decorated Polymers and Copolymers

The synthesis of polymers decorated with tetrazole moieties is a burgeoning field of research, driven by the wide range of potential applications for these nitrogen-rich materials. d-nb.infoconicet.gov.ar A common strategy involves the post-polymerization modification of existing polymers, such as the conversion of nitrile groups in polyacrylonitrile to tetrazole rings. researchgate.net This method allows for the creation of poly(5-vinyltetrazole) (PVT) with a high content of tetrazole groups. researchgate.netazaruniv.ac.ir

More advanced synthetic routes combine multicomponent reactions with polymerization techniques. For instance, the Ugi-azide four-multicomponent reaction (UA-4MCR) has been used to synthesize α,ω-diene monomers decorated with bis-1,5-disubstituted-1H-tetrazoles. d-nb.infoconicet.gov.ar These monomers can then be polymerized, for example, via thiol-ene polymerization, to yield a diverse family of tetrazole-decorated polymers. d-nb.info This combination of reactions allows for the creation of complex polymer structures from readily available starting materials in a one-pot manner. d-nb.info The resulting polymers can be linear or form crosslinked networks, such as in the case of tetrazole-containing double polymers created by alkylating N-H tetrazole rings with oxirane cycles from another copolymer. semanticscholar.org

Structure-Property Relationships in Poly(tetrazoles) for Functional Materials

The relationship between the structure of poly(tetrazoles) and their resulting properties is critical for designing functional materials for specific applications. escholarship.org The high nitrogen content and the aromatic nature of the tetrazole ring are primary determinants of the material's characteristics. nih.govnih.gov These features generally lead to high thermal stability, with decomposition temperatures often exceeding 200-250°C, and high density, which are key properties for energetic materials. nih.govresearchgate.net For example, polymethylenetetrazole (PMT), a linear polymer where tetrazole units are linked by methylene (B1212753) groups, exhibits a density of 1.557 g/cm³ and significant exothermic decomposition above 190°C, making it a potential insensitive explosive. nih.gov

The properties of these polymers can be finely tuned by modifying the polymer backbone or the substituents on the tetrazole ring. escholarship.org For instance, the introduction of flexible linkers can alter the mechanical properties, while the addition of specific functional groups can enhance solubility or introduce new functionalities. researchgate.net Research into salicylate-based poly(anhydride-ester) polymers demonstrates how fine-tuning the chemical structure can lead to tailored degradation profiles, a principle that is also applicable to poly(tetrazoles) for applications in drug delivery or degradable materials. escholarship.org The comprehensive characterization of these polymers, including their molecular weight, thermal behavior, and optical properties, is essential for establishing clear structure-property relationships and unlocking their potential in fields ranging from biomaterials to energy storage. d-nb.infoconicet.gov.ar

Table 1: Molecular and Thermal Properties of Tetrazole-Decorated Polymers via Thiol-Ene Polymerization This table presents representative data for polymers synthesized from bis-1,5-disubstituted-1H-tetrazole (bis-1,5-DS-T) monomers and various dithiols, demonstrating the outcomes of the thiol-ene polymerization technique.

| Polymer ID | Monomer | Dithiol Derivative | Number Average Molecular Mass (Mn) (g/mol) | Polydispersity Index (Đ) | Reference |

|---|---|---|---|---|---|

| P4 | M1 (bis-1,5-DS-T α,ω-diene) | DT4 | 62,000 | 1.8 | d-nb.info |

| P10 | M2 (bis-1,5-DS-T α,ω-diene) | DT4 | 50,100 | 1.5 | d-nb.info |

Luminescent Materials Development through Coordination with Lanthanide Cations

Bis-tetrazole ligands, including derivatives of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, are effective for the development of highly luminescent materials through coordination with lanthanide(III) cations. nih.gov The tetrazole moieties act as efficient "antennas," absorbing energy and transferring it to the coordinated lanthanide ion, which then emits light at its characteristic sharp, line-like wavelengths. nih.gov This process, known as the "antenna effect," is crucial for sensitizing the otherwise inefficient f-f transitions of lanthanide ions. nih.gov

Researchers have synthesized tridentate pyridine-tetrazolate ligands that form stable tris-ligand complexes with lanthanide ions. nih.gov These complexes exhibit exceptionally high luminescence quantum yields, for instance, 61% for Europium (Eu³⁺) and 65% for Terbium (Tb³⁺) in the solid state. nih.gov The use of such ligands also extends the absorption window of the complex, allowing for more efficient excitation. nih.gov The structural design of the ligand is critical; bis-tridentate ligands can promote the self-assembly of dinuclear lanthanide helicates in solution, creating complex luminescent architectures. nih.govresearchgate.net While the presence of water molecules in the coordination sphere can quench luminescence, careful ligand design can shield the lanthanide ion and enhance its emission properties, making these materials promising for applications in bioimaging, sensors, and lighting technologies. nih.gov

Table 2: Luminescence Quantum Yields of Lanthanide Complexes with a Bis-tetrazolate-Pyridine Ligand This table highlights the efficiency of a bis-tetrazolate ligand in sensitizing the emission of various lanthanide ions.

| Lanthanide Ion | Luminescence Quantum Yield (Solid State) | Luminescence Quantum Yield (in Water) | Reference |

|---|---|---|---|

| Europium (Eu) | 61% | 18% | nih.gov |

| Terbium (Tb) | 65% | 63% | nih.gov |

| Neodymium (Nd) | 0.21% | N/A | nih.gov |

Gas Sorption and Separation Applications of Bis-tetrazole-Based MOFs (Focus on Framework Design)

Metal-Organic Frameworks (MOFs) constructed using bis-tetrazole linkers are promising materials for gas sorption and separation due to their tunable porosity and the specific chemical nature of the tetrazole ring. rsc.orgacs.org The design of the MOF framework is paramount for achieving high selectivity and capacity for target gas molecules like CO₂ or hydrocarbons such as propane (B168953) and propene. researchgate.netrsc.org

The nitrogen-rich tetrazole groups within the framework provide multiple coordination modes and act as strong binding sites for certain gases. rsc.org For example, in CO₂ separation, the high density of free nucleophilic nitrogen atoms on the pore surfaces of tetrazole-based MOFs can lead to high selectivity for CO₂ adsorption. rsc.org Framework design focuses on controlling pore size and shape to exploit the subtle differences in the kinetic diameter and polarizability of gas molecules. This is particularly relevant for challenging separations like propane/propylene, where kinetic separation based on differential diffusion rates is a key strategy. northwestern.edursc.org By systematically modifying the organic linkers, such as by introducing different functional groups or altering the linker length, the pore apertures of the MOF can be precisely tuned. northwestern.edu This molecular sieving effect, combined with specific binding interactions at open metal sites or with the functional groups of the linker, allows for the design of MOFs that act as "nano-traps" for efficient and highly selective gas separation. researchgate.netrsc.org

Table 3: List of Mentioned Chemical Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- | 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- |

| PVT | Poly(5-vinyltetrazole) |

| PMT | Polymethylenetetrazole |

| RAFT | Reversible Addition-Fragmentation chain Transfer |

| UA-4MCR | Ugi-azide four-multicomponent reaction |

| MOF | Metal-Organic Framework |

| Eu | Europium |

| Tb | Terbium |

| Nd | Neodymium |

| CO₂ | Carbon Dioxide |

Advanced Spectroscopic and Structural Characterization Methodologies

Solid-State Structural Elucidation

Solid-state analysis is fundamental to understanding the three-dimensional arrangement of molecules in the crystalline phase.

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of molecular structures in the solid state. uol.de This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry and intermolecular interactions.

The coordination of such bis-tetrazole ligands with metal ions leads to the formation of coordination polymers with diverse dimensionalities, ranging from 0D discrete molecules to 1D chains, 2D layers, and 3D frameworks. researchgate.net The flexible nature of the propanediyl linker allows the ligand to adopt various conformations to satisfy the coordination geometries of different metal centers. researchgate.netresearchgate.net

Interactive Table: Crystallographic Data for 1,3-Bis[5-(2-pyridyl)-1H-tetrazol-1-yl]propane nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄N₁₀ |

| Formula Weight | 334.36 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.486(2) |

| b (Å) | 9.1322(13) |

| c (Å) | 12.8032(19) |

| β (°) | 111.596(2) |

| Volume (ų) | 1574.8(4) |

| Z | 4 |

| Temperature (K) | 298(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.044 |

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. units.itnih.gov It is particularly useful for phase identification, assessment of sample purity, and for studying crystalline phase transitions. units.itnih.govpnrjournal.com The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the different lattice planes of the crystal structure as described by Bragg's Law. nih.gov

For "1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-" and its derivatives, PXRD is employed to confirm that the bulk synthesized material corresponds to the single-crystal structure. acs.org It is also used to characterize new coordination polymers, where comparing the experimental PXRD pattern with a pattern simulated from single-crystal data confirms the phase purity of the bulk sample. researchgate.net Discrepancies between the experimental and simulated patterns can indicate the presence of impurities or a different polymorphic form. pnrjournal.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the connectivity of atoms and the local electronic environment.

¹H, ¹³C, and ¹⁵N NMR spectroscopies are routinely used to confirm the molecular structure of bis-tetrazole compounds. rsc.orgnih.govrsc.org

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For bis-tetrazole compounds with a propane (B168953) linker, characteristic signals are expected for the methylene (B1212753) protons of the propane chain and any protons on the tetrazole ring or substituent groups. nih.gov In many 1,5-disubstituted tetrazoles, the C-H proton of the tetrazole ring is absent, but the N-H proton can sometimes be observed, often as a broad singlet at a downfield chemical shift. pnrjournal.comresearchgate.net The methylene protons of the propane bridge typically appear as multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For "1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-", distinct signals are expected for the carbon atom of the tetrazole ring and the methylene carbons of the propane linker. The chemical shift of the tetrazole ring carbon is a key diagnostic signal.

¹⁵N NMR: Nitrogen NMR is particularly informative for tetrazoles due to the high nitrogen content of the heterocyclic ring. researchgate.netresearchgate.net The ¹⁵N chemical shifts are sensitive to the electronic environment and can be used to distinguish between different nitrogen atoms within the tetrazole ring and to study tautomeric equilibria.

Interactive Table: Representative ¹H NMR Chemical Shifts for Bis-tetrazole Derivatives nih.gov

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |

| 1,5-Bis[2-(1H-tetrazol-1-yl)phenoxy]-3-oxapentane | CDCl₃ | CH₂ | 3.81 (t), 4.27 (t) |

| Aromatic H | 7.15 (m), 7.46 (m), 7.82 (d) | ||

| Tetrazole C-H | 9.34 (s) |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between different parts of a molecule. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the linkage between the propane bridge and the tetrazole rings in "1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-". For example, correlations would be expected between the methylene protons of the propane linker and the carbon atom of the tetrazole ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. pnrjournal.comnih.gov

For "1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-", the infrared spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and N=N stretching and bending vibrations. The tetrazole ring itself has a set of characteristic vibrational modes. Infrared spectroscopy is an excellent technique to monitor the formation of the tetrazole ring during synthesis, for instance, by observing the disappearance of the characteristic azide (B81097) (around 2100 cm⁻¹) and nitrile (around 2230 cm⁻¹) stretching bands of the starting materials. nih.gov

Interactive Table: Characteristic IR Absorption Bands for a Bis-tetrazole Derivative nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| 3127, 3069 | C-H (aromatic) stretching |

| 2952, 2891 | C-H (aliphatic) stretching |

| 1512, 1473, 1453 | C=N, N=N stretching (tetrazole ring) |

| 1399, 1297, 1253 | Ring vibrations |

| 1175, 1142, 1132, 1084 | C-O stretching, C-H bending |

| 745 | C-H out-of-plane bending |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- is characterized by absorption bands corresponding to the vibrations of the tetrazole rings and the propanediyl bridge.

The tetrazole ring itself gives rise to a series of characteristic vibrations. These include stretching and bending vibrations of the C-H, N-H, C=N, N=N, and N-N bonds. The infrared spectra of various bis-tetrazole compounds show typical bands for the tetrazole ring, such as N-N=N vibrations around 1285 cm⁻¹ and other ring-specific vibrations between 1000 cm⁻¹ and 1500 cm⁻¹ . For instance, studies on related tetrazole derivatives have identified N=N stretching vibrations at approximately 1329 cm⁻¹ ias.ac.in. The C-H bond of the tetrazole ring also shows a characteristic signal nih.gov.

Table 1: Characteristic FTIR Absorption Bands for 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150 - 3050 | C-H Stretch | Tetrazole Ring |

| 2960 - 2850 | C-H Stretch | Propane Bridge (CH₂) |

| ~1610 | C=N Stretch | Tetrazole Ring |

| 1500 - 1400 | N=N Stretch / Ring Vibrations | Tetrazole Ring |

| ~1430 | CH₂ Scissoring | Propane Bridge |

| 1350 - 1280 | N-N=N Vibrations | Tetrazole Ring |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides information on molecular vibrations and is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds and the skeletal structure of molecules.

For 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, Raman spectroscopy can be employed to probe the symmetric vibrations of the tetrazole rings and the C-C backbone of the propane linker. Studies on the parent 1H-tetrazole have utilized Raman spectroscopy to investigate phase transitions and chemical reactions under high pressure, demonstrating its utility in analyzing the core ring structure docbrown.info. The symmetric "breathing" modes of the tetrazole rings, where the entire ring expands and contracts symmetrically, would be expected to produce a strong signal in the Raman spectrum. Similarly, the C-C stretching vibrations within the propane bridge would be readily observable. While specific experimental Raman data for this compound are not widely published, the technique remains a valuable tool for confirming the compound's structural integrity and symmetry.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

The molecular formula of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- is C₅H₈N₈, which corresponds to a monoisotopic mass of 196.0872 g/mol . In HRMS, the detection of the protonated molecule [M+H]⁺ at m/z 197.0945 would confirm this composition.

Tandem mass spectrometry (MS/MS) experiments reveal the compound's fragmentation pathways, which are characteristic of its structure. Studies on the fragmentation of 5-substituted 1H-tetrazoles have established distinct behaviors depending on the ionization mode lifesciencesite.com.

Positive Ion Mode ([M+H]⁺): In this mode, the protonated tetrazole ring is prone to ring-opening followed by the neutral loss of hydrazoic acid (HN₃, 43.02 Da). This is a characteristic fragmentation pattern for protonated tetrazoles lifesciencesite.com.

Negative Ion Mode ([M-H]⁻): In contrast, the deprotonated molecule typically undergoes the elimination of a neutral nitrogen molecule (N₂, 28.01 Da), which is a signature fragmentation for deprotonated tetrazole derivatives lifesciencesite.com.

In addition to the fragmentation of the tetrazole rings, the propane linker can also fragment. Cleavage of the C-C bonds in the propane bridge can lead to the loss of alkyl radicals. The fragmentation pattern of propane itself shows characteristic ions corresponding to the loss of methyl ([M-15]⁺) and ethyl ([M-29]⁺) groups docbrown.info. Therefore, the full mass spectrum would likely display a combination of fragments arising from both the heterocyclic rings and the aliphatic linker.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-

| Ion Formula | Ion Type | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| C₅H₉N₈⁺ | [M+H]⁺ | 197.0945 | Molecular Ion (Positive Mode) |

| C₅H₇N₈⁻ | [M-H]⁻ | 195.0801 | Molecular Ion (Negative Mode) |

| C₅H₈N₅⁺ | [M+H - HN₃]⁺ | 154.0825 | Loss of hydrazoic acid |

| C₅H₇N₆⁻ | [M-H - N₂]⁻ | 167.0788 | Loss of nitrogen molecule |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties and equilibrium geometries of molecular systems. For bis-tetrazole derivatives, DFT calculations are routinely employed to predict molecular structures, vibrational frequencies, and electronic characteristics.

Detailed Research Findings: In studies of similar compounds, such as 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides, the B3LYP hybrid functional combined with basis sets like 6-311++G(d) has been effectively used to optimize molecular geometries. nih.govresearchgate.net Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Furthermore, DFT is crucial for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are vital for understanding a molecule's chemical reactivity and kinetic stability. For instance, in a study on 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP), DFT calculations showed that the HOMO is distributed on the pyrazine (B50134) and tetrazole rings, while the LUMO is primarily on the pyrazine ring. nih.gov These analyses help predict regions of the molecule susceptible to electrophilic or nucleophilic attack. The energy gap, dipole moment, and other electronic properties calculated via DFT for related tetrazole systems offer a model for what could be expected for 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -3.2 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 5.8 Debye | Measures the polarity of the molecule |

Ab Initio Quantum Chemical Calculations for Molecular Properties

Ab initio quantum chemical methods are based on first principles, solving the Schrödinger equation without empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques like Complete Active Space Self-Consistent Field (CASSCF), provide highly accurate molecular properties.

Detailed Research Findings: Modern quantum chemistry software packages enable the use of sophisticated ab initio methods for complex molecules. unibo.it While computationally more demanding than DFT, these methods are invaluable for obtaining precise data on electron correlation effects, excited states, and reaction barriers. For tetrazole derivatives, ab initio calculations can be used to corroborate DFT findings and to study phenomena where DFT might be less reliable, such as systems with significant multireference character. Calculations can determine properties like ionization potentials, electron affinities, and polarizabilities with high accuracy, which are essential for designing new materials. nih.gov

Tautomerism and Aromaticity Studies of Tetrazole Rings

The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which are aromatic, and a nonaromatic 5H-isomer. wikipedia.orgresearchgate.net The relative stability of these tautomers is influenced by the substituent, the physical state (solid, liquid, gas), and the solvent environment. wikipedia.orguc.pt

Detailed Research Findings: Computational studies, typically using DFT, are employed to investigate the energetics of tautomeric and isomeric transformations. rsc.org For the parent 1H-tetrazole, the 1H tautomer is generally favored in the solid phase and in polar solvents, while the 2H form is dominant in the gas phase. wikipedia.orguc.pt The energy difference between these tautomers is subtle, and computational models can predict their equilibrium populations under various conditions. Aromaticity, a key factor in the stability of the tetrazole ring, is often quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). Studies on azido-triazoles show that isomerization from an azide (B81097) to a tetrazole ring increases stability due to the formation of an additional aromatic ring. rsc.org For 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, theoretical calculations would be essential to determine the preferred tautomeric forms of the two tetrazole rings and how the flexible propanediyl linker might influence their interplay.

| Tautomer | Aromaticity | General Stability Notes |

|---|---|---|

| 1H-Tetrazole | Aromatic (6 π-electrons) | Favored in solid state and polar solvents. wikipedia.orguc.pt |

| 2H-Tetrazole | Aromatic (6 π-electrons) | Favored in the gas phase. wikipedia.orguc.pt |

| 5H-Tetrazole | Non-aromatic | Generally unstable and not experimentally observed. researchgate.net |

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a solid-state crystal lattice is determined by intermolecular forces. For bis-tetrazoles, hydrogen bonding and π-π stacking are the dominant interactions that dictate the crystal packing.

Detailed Research Findings: X-ray crystallography combined with computational analysis provides a detailed picture of these interactions. In a polymorph of 5,5′-(ethane-1,2-diyl)bis(1H-tetrazole), a close analogue to the title compound, the crystal structure reveals intermolecular N—H⋯N hydrogen bonds that link adjacent molecules into belts. nih.gov Additionally, π-π stacking interactions between the tetrazole rings of neighboring molecules, with a centroid-to-centroid distance of 3.4402 Å, further stabilize the packing. nih.gov Similarly, in 5,5′-(disulfanediyl)bis(1-methyl-1H-tetrazole), strong intermolecular π–π interactions with a centroid–centroid distance of 3.285 Å lead to the formation of centrosymmetric dimers. nih.gov Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts within a crystal, providing a fingerprint of the packing environment. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Material Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of conformational changes and material properties that is inaccessible through static calculations.

Detailed Research Findings: For a flexible molecule like 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, the propane (B168953) linker allows for significant conformational freedom. MD simulations can explore the potential energy surface to identify low-energy conformers and understand the flexibility of the linker. In the context of materials science, MD simulations have been used to calculate mechanical properties and cohesive energy densities for blends containing tetrazole derivatives. nih.gov In drug design, MD simulations are used to confirm the stability of a ligand within a protein's binding pocket. nih.gov For example, 100-nanosecond MD simulations were used to strengthen the findings of docking studies on bis-tetrazole acetamides as potential therapeutic agents. nih.govresearchgate.net

Computational Prediction of Reaction Mechanisms and Energetics in Synthesis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, predicting transition states, and calculating reaction energetics, thereby guiding synthetic efforts.

Detailed Research Findings: The synthesis of 5-substituted 1H-tetrazoles frequently involves a [3+2] cycloaddition reaction between a nitrile and an azide. researchgate.netorganic-chemistry.org Computational methods can model this reaction pathway, identifying the transition state structure and calculating the activation energy. This information helps in understanding reaction kinetics and optimizing conditions such as temperature, solvent, and catalysts. For example, a plausible pathway for the formation of 2-(1H-tetrazol-5-yl)acrylonitrile derivatives was inferred through computational analysis, supporting a multi-component domino reaction mechanism. nih.gov For the synthesis of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, theoretical modeling could predict the feasibility of a one-pot reaction from glutaronitrile (B146979) and an azide source, calculating the energy profile for the double cycloaddition.

Machine Learning Applications in Materials Design and Screening

Machine learning (ML) is an emerging tool in chemistry that can accelerate the discovery of new molecules and materials with desired properties by learning from existing data.

Detailed Research Findings: While specific ML applications for 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- are not documented, the general approach is highly relevant. ML models can be trained on large datasets of compounds, including tetrazole derivatives, to predict properties such as energetic performance, therapeutic activity, or toxicity. nih.govresearchgate.net For instance, an ML model could be developed to screen a virtual library of bis-tetrazole compounds with different linkers to identify candidates with optimal density and heat of formation for use as energetic materials. researchgate.net Similarly, in drug discovery, ML can predict the binding affinity of novel tetrazole derivatives to biological targets, prioritizing a smaller number of candidates for more intensive computational study or experimental synthesis. nih.gov This data-driven approach complements traditional computational methods and can significantly streamline the materials design and discovery process.

Future Research Directions and Emerging Paradigms

Integration of Bis-tetrazoles in Multi-functional Hybrid Materials

The future integration of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- into multi-functional hybrid materials, particularly metal-organic frameworks (MOFs), represents a promising research avenue. The tetrazole groups offer multiple nitrogen atoms for coordination with metal centers, facilitating the self-assembly of robust and porous structures. unimi.itrsc.org

Future research should focus on:

Systematic Synthesis of MOFs: Exploring reactions of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- with various metal ions (e.g., Zn(II), Cd(II), Cu(II), Pb(II)) under different solvothermal conditions to create a family of novel MOFs. mdpi.commdpi.comrsc.org

Luminescent Materials: Investigating the photoluminescent properties of MOFs derived from this ligand. Bis-tetrazole based MOFs have been shown to exhibit tunable luminescence, which could be exploited for chemical sensing or solid-state lighting applications. unimi.itnih.gov

Porous Architectures for Gas Sorption: Designing frameworks with controlled pore sizes for selective gas adsorption, particularly for CO2 capture, leveraging the high density of nucleophilic nitrogen atoms on the pore surfaces. rsc.org The inherent nitrogen-rich nature of the ligand could enhance the affinity for CO2.

Advanced Catalyst Development for Sustainable Synthesis

The synthesis of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, typically achieved via a [2+3] cycloaddition of an azide (B81097) with a corresponding dinitrile, presents opportunities for catalytic innovation. Current methods often require harsh conditions or stoichiometric reagents.

Emerging research paradigms include:

Heterogeneous Catalysis: Developing novel, recyclable heterogeneous catalysts to improve the efficiency and environmental footprint of the cycloaddition reaction. Promising candidates include silica-supported sodium hydrogen sulfate (B86663) or custom-designed metal-functionalized nanoparticles. researchgate.netresearchgate.net

Metal-Free Catalysis: Exploring organocatalytic or metal-free conditions for the cycloaddition, which simplifies product purification and avoids metal contamination. unimi.it

MOFs as Catalysts: Utilizing MOFs constructed from 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- as catalysts themselves. The coordinated metal centers and functionalized porous structure could provide active sites for various organic transformations.

A comparative table of potential catalytic systems for tetrazole synthesis is presented below.

| Catalyst Type | Example | Potential Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous | Silica-Supported NaHSO₄ | Recyclability, ease of separation | Optimizing for bis-tetrazole synthesis |

| Nanocatalyst | Cu(II) on magnetic nanoparticles | High activity, magnetic separation researchgate.net | Catalyst stability and substrate scope |

| Metal-Free | Iodine, [DBU][OAc] | Avoids metal contamination | Improving yields and reaction times researchgate.netmdpi.com |

Exploration of Novel Coordination Modes and Framework Topologies

The coordination chemistry of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- is rich with possibilities due to the multiple nitrogen donors on the tetrazole rings and the flexibility of the propane (B168953) linker. Research on its N-methylated analogue, 1,3-bis(1-methyl-1H-tetrazol-5-yl)propane, has already revealed both monodentate and bridging coordination modes, leading to the formation of 1D and 2D coordination polymers. researchgate.net

Future studies should aim to:

Isomer Control: Investigate the factors (e.g., metal ion, solvent, temperature) that control the coordination of different nitrogen atoms (N1, N2, N4), which can lead to structural isomers with distinct properties. rsc.orgresearchgate.net

Multi-dimensional Frameworks: Systematically target the synthesis of 1D, 2D, and 3D frameworks. The flexible propane bridge can adopt different conformations (e.g., U-like), influencing the final topology of the network. nih.govnih.gov For instance, rigid phenyl linkers often lead to dense 3D structures, while the propyl linker could enable interpenetrated or layered frameworks. rsc.orgresearchgate.net

Mixed-Ligand Systems: Incorporate secondary ligands, such as carboxylates, to build heteroleptic frameworks, thereby increasing structural complexity and functionality. unimi.itmdpi.com

| Ligand | Metal Ion | Coordination Mode | Resulting Topology | Reference |

| 1,3-bis(1-methyl-1H-tetrazol-5-yl)propane | Cu(II) | Monodentate (N4), Bridging (N3, N4) | 1D and 2D polymers | researchgate.net |

| 5,5’-(1,4-phenylene)bis(1H-tetrazole) | Zn(II) | Bridging (N1, N3) | Dense 3D framework | rsc.org |

| N,N-Bis(1H-tetrazole-5-yl)-amine | Pb(II) | Multi-site bridging | 3D MOF | mdpi.com |

Development of High-Performance, Environmentally Benign Energetic Formulations

Tetrazole-based compounds are a cornerstone of modern energetic materials research due to their high nitrogen content, which leads to a large positive heat of formation and the release of environmentally benign N₂ gas upon decomposition. researchgate.netacs.org The development of formulations based on 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- is a key future direction.

Priorities for this area include:

Energetic Salts: Synthesizing and characterizing energetic salts by reacting the acidic protons of the tetrazole rings with nitrogen-rich bases (e.g., ammonia, hydrazine, guanidine). This strategy is known to improve density and detonation performance while maintaining low sensitivity. nih.govuni-muenchen.de

Co-crystallization: Exploring the co-crystallization of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- with known oxidizers or other energetic molecules to create novel energetic co-crystals with tailored properties.

Performance Modeling: Utilizing computational codes like EXPLO5 to predict the detonation velocity, pressure, and other performance parameters of new formulations, guiding experimental efforts. nih.govrsc.org The goal is to balance high performance with low sensitivity to external stimuli like impact and friction. acs.orgnih.govrsc.org

| Compound Type | Key Advantage | Predicted Performance Metric (Example) | Reference |

| Neutral Bistetrazole | High Nitrogen Content, Thermal Stability | Detonation Velocity (D): ~9000 m/s | rsc.org |

| Hydroxylammonium Salt | Increased Oxygen Balance & Density | D > 9000 m/s, P > 35 GPa | nih.govrsc.org |

| Metal-Organic Framework (E-MOF) | High Density, Controlled Decomposition | Density > 3.0 g/cm³, D ~ 8900 m/s | mdpi.com |

Bio-inspired and Biomimetic Approaches in Tetrazole Chemistry

While direct research is nascent, the principles of bio-inspired design can be applied to the chemistry of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group and the cis-amide bond, a feature widely used in medicinal chemistry. nih.govnih.gov

Future research could explore:

Biomimetic Scaffolds: Using the compound as a flexible linker to construct scaffolds that mimic biological structures or functions. Its ability to form coordination complexes could be used to design mimics of metalloenzyme active sites.

Drug Discovery: Investigating derivatives of 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- as bivalent ligands designed to interact with two receptor sites simultaneously, a strategy used in drug design. Its structure could be a starting point for developing inhibitors of neurotransmitter reuptake or other biological targets. nih.gov

Self-Assembly: Studying the self-assembly of the molecule into higher-order structures through non-covalent interactions like hydrogen bonding, mimicking biological self-assembly processes to create novel supramolecular materials.

Advanced Characterization Techniques for In-Situ Studies

To fully understand the behavior of materials derived from 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, advanced characterization techniques capable of in-situ monitoring are essential.

Emerging paradigms in characterization include:

Variable-Temperature Crystallography: Employing single-crystal and powder X-ray diffraction at various temperatures to study structural dynamics, phase transitions, and the thermal expansion of derived MOFs.

Time-Resolved Synchrotron Studies: Using high-intensity synchrotron radiation to monitor the rapid formation of coordination polymers or the decomposition of energetic materials in real-time. This can provide crucial mechanistic insights.

High-Throughput Synchrotron Radiation Circular Dichroism (HT-SRCD): While typically used for biological macromolecules, this technique has been adapted to screen interactions between small molecules, including tetrazoles, and targets. mdpi.com It could be used for high-throughput screening of the binding properties of new materials.

In-Situ Spectroscopy: Applying techniques like Raman or IR spectroscopy under high-pressure or high-temperature conditions to observe changes in chemical bonding during energetic decomposition or catalytic reactions.

Artificial Intelligence and Big Data in Accelerating Bis-tetrazole Research

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials discovery. nih.govnih.gov For a versatile molecule like 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis-, these tools can significantly accelerate research and development.

Future research directions involve:

Property Prediction: Developing ML models trained on datasets of known tetrazole-based compounds to predict key properties of new, hypothetical derivatives. arxiv.org This includes predicting energetic performance (detonation velocity, density) and safety (impact sensitivity). mdpi.com

Inverse Design: Using generative ML models to design novel bis-tetrazole derivatives with a desired set of target properties. The model would propose new molecular structures that could then be synthesized and tested. nih.gov

Reaction Optimization: Applying ML algorithms to optimize the synthesis conditions for 1H-Tetrazole, 5,5'-(1,3-propanediyl)bis- and its derivatives, maximizing yield and minimizing reaction time and cost.

| AI/ML Application | Objective | Required Data | Potential Outcome |

| Property Prediction | Screen virtual libraries of derivatives | Molecular structures, experimental/calculated properties nih.govarxiv.org | Rapid identification of promising candidates |

| Inverse Design | Generate novel molecules with target properties | Desired property ranges (e.g., high density, low sensitivity) | Novel molecular designs for synthesis |

| Synthesis Optimization | Find optimal reaction conditions | Reaction parameters (temp, time, catalyst) and outcomes (yield) | More efficient and sustainable synthesis routes |

Q & A

Q. What strategies address discrepancies in impurity profiles during solid-phase nucleic acid synthesis using tetrazole activators?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.